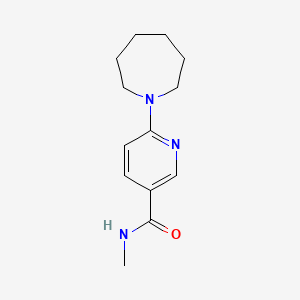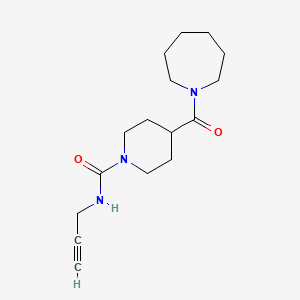![molecular formula C18H29N3O3 B7508550 3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of spirocyclic compounds. It has been found to have potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and receptors in the brain. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been found to reduce the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for research on 3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a research tool for studying the mechanisms of neurotransmitter release and synaptic plasticity in the brain. Overall, this compound has the potential to contribute to our understanding of the brain and its functions, as well as to the development of new therapies for neurological disorders.
合成法
The synthesis of 3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 2-ethylpiperidine with 3-oxopropionic acid followed by cyclization with phosgene. The resulting compound is then treated with ammonia to form the spirocyclic structure. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have potential applications in scientific research. It has been studied for its neuroprotective and anti-inflammatory properties. It has also been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-2-14-8-4-7-12-20(14)15(22)9-13-21-16(23)18(19-17(21)24)10-5-3-6-11-18/h14H,2-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWDVVXLITTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)


![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)

![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)



![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
